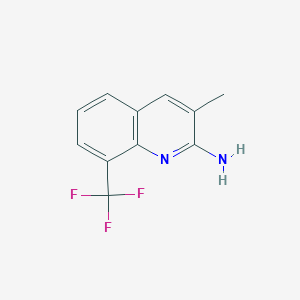

3-Methyl-8-(trifluoromethyl)quinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3N2 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

3-methyl-8-(trifluoromethyl)quinolin-2-amine |

InChI |

InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16) |

InChI Key |

WMLZTQQXCPDQNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:

Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

-

Reagents : Benzoyl chloride, triethylamine (TEA)

-

Conditions : Dichloromethane (DCM), 0°C → room temperature (RT), 2–4 hours

-

Product : N-(3-Methyl-8-(trifluoromethyl)quinolin-2-yl)benzamide

Mechanism :

-

Deprotonation of the amine by TEA enhances nucleophilicity.

-

Attack on the electrophilic carbonyl carbon of benzoyl chloride.

-

Elimination of HCl, stabilized by TEA.

Alkylation and Condensation

The amine participates in alkylation and condensation reactions to form secondary/tertiary amines or heterocyclic derivatives.

Example: Isoindolinedione Condensation

-

Reagents : 2-(4-Bromopentyl)-1,3-isoindolinedione, TEA

-

Conditions : 120°C, 12 hours

-

Product : 2-[4-(2-tert-Butyl-8-(trifluoromethyl)quinolin-2-ylamino)pentyl]-1,3-isoindolinedione

-

Role : Intermediate for further functionalization (e.g., hydrozinolysis to free amines)

Nitro Group Reduction

While not directly applicable to the 2-amine derivative, nitro precursors (e.g., 8-nitroquinolines) are reduced to amines using:

-

Reagents : Raney nickel, absolute ethanol

-

Conditions : H₂ atmosphere, RT → 50°C

Amino Acid Conjugation

The amine forms conjugates with amino acids for enhanced bioavailability:

-

Reagents : N-Boc-protected amino acids, N,N'-dicyclohexylcarbodiimide (DCC)

-

Conditions : CH₂Cl₂, RT, 4 hours

-

Product : N-(3-Methyl-8-(trifluoromethyl)quinolin-2-yl)-L-alaninamide

-

Application : Improved pharmacokinetic profiles in antiviral studies

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions activated by the electron-donating amine:

| Reaction | Reagents/Conditions | Position Modified | Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | C-4 or C-6 | 4-Bromo-3-methyl-8-(trifluoromethyl)quinolin-2-amine |

| Nitration | HNO₃, H₂SO₄, 0°C → RT | C-5 | 5-Nitro-3-methyl-8-(trifluoromethyl)quinolin-2-amine |

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in radical or nucleophilic substitution under extreme settings:

-

Reagents : KF, TMSCF₃, Ni(TFA)₂ (for CF₃ group transfer)

-

Conditions : 1,2-Dichloroethane (DCE), RT, 18 hours

-

Application : Late-stage trifluoromethylation of related scaffolds

Oxidation Reactions

The methyl group at C-3 can be oxidized to a carboxylic acid:

-

Reagents : KMnO₄, H₂O, 100°C

-

Product : 8-(Trifluoromethyl)quinolin-2-amine-3-carboxylic acid

-

Challenges : Over-oxidation of the quinoline ring requires careful stoichiometric control

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-Benzoyl conjugate | Influenza A RNA polymerase | 1.2 | |

| 5-Nitro-substituted analog | Plasmodium falciparum | 0.8 | |

| Amino acid conjugate (Alanine) | HCV NS5B polymerase | 0.5 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3-Methyl-8-(trifluoromethyl)quinolin-2-amine exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 64 µg/mL | 128 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL | 32 µg/mL |

The compound demonstrated bactericidal effects at concentrations similar to those required for inhibition, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies revealed that it induces apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A2780 (ovarian cancer) | 20 |

| HT-29 (colorectal cancer) | 18 |

Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment, suggesting that the compound may serve as a potential anticancer agent .

Biological Research

Fluorescent Probes

The unique structure of this compound allows it to be used as a fluorescent probe in biological studies. Its fluorescence properties enable tracking and imaging of biological processes at the cellular level, making it valuable for research in cellular biology and biochemistry .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of quinoline derivatives has emphasized the importance of the trifluoromethyl group in enhancing biological activity. Modifications to the compound's structure can lead to improved efficacy against specific biological targets, which is crucial for drug development .

Material Science

Synthesis of Advanced Materials

This compound is also utilized in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonics .

Case Studies

- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial activity of quinoline derivatives, including this compound, demonstrating superior efficacy against resistant bacterial strains .

- Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines, revealing significant inhibition of proliferation and induction of apoptosis in a dose-dependent manner .

- Fluorescent Probe Development : Research highlighted the use of this compound as a fluorescent probe for tracking cellular processes, showcasing its potential in live-cell imaging applications .

Mechanism of Action

The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Trifluoromethyl Position: Moving the CF₃ group from position 8 (target compound) to 4 or 6 alters electronic distribution and steric interactions. For example, 4-(trifluoromethyl)quinolin-2-amine () lacks the methyl group at position 3, reducing steric hindrance near the amine.

Functional Group Impact: Nitro Groups: NQ1 (3-nitroquinoline) shows a higher molecular weight (425.37) and distinct NMR shifts (δ 9.87 ppm for quinoline-2-H) due to electron-withdrawing effects . Halogenation: 8-Fluoro-2-methylquinolin-3-amine () demonstrates how fluorine’s electronegativity and small size enhance metabolic stability compared to bulkier CF₃.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data

Key Findings:

- Mass Spectrometry : The trifluoromethyl group significantly increases molecular weight (e.g., NKV-102 at 283.04 vs. NQ1 at 425.37).

- NMR Shifts : Methyl groups (δ 2.5–2.73 ppm) and CF₃ (deshielding nearby protons to δ 7.5–9.5 ppm) are consistent across analogs .

Key Insights:

- Efficiency : Buchwald-Hartwig coupling (NQ1, 89% yield) outperforms chromatographic purification (NKV-102, 16.28%) .

Biological Activity

3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a methyl group at the 3-position and a trifluoromethyl group at the 8-position. Its molecular formula is with a molecular weight of approximately 211.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its biological interactions through increased membrane permeability and receptor binding affinity.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve inhibition of key metabolic pathways or interference with cellular processes in target organisms.

Table 1: Biological Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 4 µg/mL | Antifungal |

| Aspergillus niger | 32 µg/mL | Antifungal |

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for the biological activity of this compound. Comparative studies with structurally similar compounds show that variations in substituent positions significantly affect their pharmacological profiles.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Methyl-7-(trifluoromethyl)quinoline | Methyl at position 2, trifluoromethyl at 7 | 0.91 |

| 4-Chloro-7-trifluoromethylquinoline | Chlorine at position 4, trifluoromethyl at 7 | 0.78 |

| 4-Bromo-6-(trifluoromethyl)quinoline | Bromine at position 4, trifluoromethyl at 6 | 0.76 |

| 4-Chloro-6-(trifluoromethyl)quinoline | Chlorine at position 4, trifluoromethyl at 6 | 0.77 |

The specific positioning of substituents in this compound contributes to its unique physicochemical properties, enhancing its performance as a pharmaceutical agent compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains and fungi. For instance, a study demonstrated that derivatives of quinoline compounds could inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting that modifications to the quinoline framework can lead to compounds with improved therapeutic profiles .

In another investigation focusing on tuberculosis (TB), related quinoline derivatives showed improved efficacy against Mycobacterium tuberculosis, indicating that structural modifications could enhance bioactivity against this pathogen .

Q & A

Basic: What synthetic strategies are effective for preparing 3-Methyl-8-(trifluoromethyl)quinolin-2-amine?

Methodological Answer:

The compound is typically synthesized via multistep heterocyclic chemistry , leveraging trifluoromethylation and amine functionalization. Key approaches include:

- Quinoline Core Assembly : Start with substituted pyridine precursors, such as 2-methylimidazo[1,2-a]pyridine, and perform regioselective trifluoromethylation at the 8-position using CF₃Cu or CF₃SiMe₃ under transition-metal catalysis .

- Late-Stage Diversification : Introduce the 2-amine group via nucleophilic substitution or reductive amination after constructing the quinoline scaffold. For example, replace a halogen at position 2 with ammonia under high-pressure conditions .

- Isosteric Replacement : Modify substituents (e.g., methyl → trifluoromethyl) to optimize steric/electronic properties, as demonstrated in analogues like 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.